1-Hexyne
Overview
Description
1-Hexyne is an organic compound that is a member of the alkyne family, characterized by a carbon-carbon triple bond. It is a derivative of hexane where one of the terminal methyl groups has been replaced by a triple-bonded carbon, giving it the formula C6H10. The compound serves as a versatile starting material for various chemical reactions and syntheses due to its reactive triple bond.
Synthesis Analysis
The synthesis of 1-Hexyne and its derivatives can be achieved through various methods. For instance, the silylformylation of 1-hexyne catalyzed by rhodium-cobalt mixed-metal carbonyl clusters has been reported, producing (Z)-1-silyl-2-formyl-1-hexenes and (E)-1-silyl-1-hexenes . Additionally, a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting the eco-friendliness and efficiency of the process .
Molecular Structure Analysis
The molecular structure of 1-Hexyne derivatives can exhibit significant strain and hindrance. For example, 18,18'-Dihexyl[9,9']biphenanthro[9,10-b]triphenylene, a compound synthesized from a derivative of 1-Hexyne, shows a highly strained and hindered aryl-aryl single bond, which causes the phenanthro[9,10-b]triphenylene moieties to twist, resulting in a unique D2 symmetry .
Chemical Reactions Analysis
1-Hexyne undergoes various chemical reactions, including cyclotrimerization and polymerization. Group 5 and 6 transition metal chlorides, such as NbCl5 and TaCl5, can catalyze the selective cyclotrimerization of 1-Hexyne, leading to the formation of 1,2,4- and 1,3,5-isomers . Furthermore, the polymerization of 1-hexyne using MoCl5- and WCl6-based catalysts produces methanol-insoluble polymers and methanol-soluble products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Hexyne are influenced by its molecular structure. The microwave spectrum of 1-Hexyne reveals the presence of four conformers, which include anti-anti, gauche-anti, anti-gauche, and gauche-gauche trans conformations . These conformations affect the stability and reactivity of the molecule. Additionally, the terpolymerization of 1-hexyne with sulfur dioxide and 1-alkenes has been studied, revealing insights into the microstructure of the resulting terpolymers .
Scientific Research Applications
1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain with a terminal alkyne . It’s a colorless liquid and one of three isomers of hexyne . Here are some of its applications:
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Organic Synthesis
- 1-Hexyne is used as a reagent in organic synthesis . Its readily available triple bond makes it a suitable starting material for synthesizing complex organic compounds .
- The terminal hydrogen atom of 1-Hexyne is relatively acidic compared to other hydrocarbons, allowing for reactions like alkylation through deprotonation .
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Synthesis of Fine Chemicals
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Polymerization
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Industrial Solvent
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Hydroformylation
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Linear Low-Density Polyethylene (LLDPE) Production
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Preparation of Other Alkynes
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Addition Reactions
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Reaction with Diethyl Fumarate
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Preparation of Alkylacetylenes
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Addition of Catechol Borane
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Reaction with Diethyl Fumarate
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Palladium-Catalyzed Reaction
Safety And Hazards
1-Hexyne is classified as an irritant, flammable, and a health hazard . It has a flash point of −20 °C . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the selective hydrogenation of a 1-hexyne/1-hexene mixture on mesoporous silica gel doped with dysprosium, lanthanum, and modified with silver . The study was conducted in the temperature range of 100–150 °C with a hydrogen pressure of 3 atm . The results showed that the conversions of 1-hexyne on Dy–Ag/MPS are higher than on La–Ag/MPS . The Dy–Ag/MPS sample exhibited greater efficiency and selectivity for 1-hexene in the hydrogenation of a 1-hexyne/1-hexene mixture .
properties
IUPAC Name |
hex-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28827-85-2 | |
Record name | 1-Hexyne, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30870753 | |
Record name | 1-Hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Hexyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19367 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
133.0 [mmHg] | |
Record name | 1-Hexyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19367 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Hexyne | |
CAS RN |
693-02-7, 26856-30-4 | |
Record name | 1-Hexyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |
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Record name | 1-HEXYNE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |
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Record name | 1-Hexyne | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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